molecular formula C10H9IN2O4 B14349602 [3-(2-Iodoacetamido)anilino](oxo)acetic acid CAS No. 90842-68-5

[3-(2-Iodoacetamido)anilino](oxo)acetic acid

Cat. No.: B14349602
CAS No.: 90842-68-5
M. Wt: 348.09 g/mol
InChI Key: MYQYPESKUZJEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This combination of features suggests applications in biochemical probes, pharmaceutical intermediates, or site-specific protein modification agents.

Properties

CAS No.

90842-68-5

Molecular Formula

C10H9IN2O4

Molecular Weight

348.09 g/mol

IUPAC Name

2-[3-[(2-iodoacetyl)amino]anilino]-2-oxoacetic acid

InChI

InChI=1S/C10H9IN2O4/c11-5-8(14)12-6-2-1-3-7(4-6)13-9(15)10(16)17/h1-4H,5H2,(H,12,14)(H,13,15)(H,16,17)

InChI Key

MYQYPESKUZJEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)O)NC(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodoacetamido)anilinoacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(2-Iodoacetamido)anilinoacetic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Mechanism of Action

The primary mechanism of action of 3-(2-Iodoacetamido)anilinoacetic acid involves the alkylation of thiol groups in cysteine residues. This reaction prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases and other enzymes that rely on thiol groups for their function . The compound’s ability to selectively target cysteine residues makes it a valuable tool in biochemical research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Iodo-Substituted Compounds

  • Iodoacetic Acid (C₂H₃IO₂): A simple alkylating agent targeting cysteine residues via its iodo group. It is highly toxic and used in biochemical studies to inhibit enzymes . Compared to 3-(2-Iodoacetamido)anilinoacetic acid, it lacks the aniline and oxoacetic acid groups, resulting in lower molecular complexity and specificity.
  • IAANS (2-(4-(2-Iodoacetamido)phenyl)aminonaphthalene-6-sulfonic Acid): A fluorescent probe for studying troponin dynamics . Its naphthalene sulfonic acid group enhances hydrophilicity and fluorescence, whereas 3-(2-Iodoacetamido)anilinoacetic acid’s oxoacetic acid may prioritize solubility over fluorescence.

Aniline Derivatives with Oxo/Acetamide Groups

  • 2-(2-Ethyl-6-Methylanilino)-2-Oxoacetic Acid (C₁₁H₁₃NO₃): A synthetic intermediate with an oxoacetic acid-aniline core. Its ethyl and methyl substituents enhance steric hindrance, reducing reactivity compared to the iodoacetamido group in the target compound .
  • Ethyl (2,6-Diisopropylanilino)(oxo)acetate (C₁₆H₂₃NO₃): A bulky ester derivative used in asymmetric synthesis. The diisopropyl groups limit its solubility in aqueous systems, unlike the oxoacetic acid group in the target compound, which improves hydrophilicity .

Oxoacetic Acid Derivatives

  • Acetoacetamidobenzene (C₁₀H₁₁NO₂): A non-iodinated aniline derivative with a β-ketoamide group. It serves as a precursor in heterocyclic synthesis but lacks the thiol-targeting reactivity of iodoacetamido .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Reference
3-(2-Iodoacetamido)anilinoacetic acid C₁₁H₁₁IN₂O₄ Iodoacetamido, oxoacetic acid Protein alkylation, biochemical probe
Iodoacetic acid C₂H₃IO₂ Iodo, acetic acid Enzyme inhibition, toxic
IAANS C₁₈H₁₄IN₃O₃S Iodoacetamido, naphthalene sulfonic Fluorescent protein labeling
2-(2-Ethyl-6-methylanilino)-2-oxoacetic acid C₁₁H₁₃NO₃ Oxoacetic acid, substituted aniline Organic synthesis intermediate
Acetoacetamidobenzene C₁₀H₁₁NO₂ β-Ketoamide, phenyl Heterocyclic synthesis precursor

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (Predicted) Key Hazards
3-(2-Iodoacetamido)anilinoacetic acid 386.12 g/mol Moderate (polar solvents) Potential alkylation toxicity
Iodoacetic acid 185.95 g/mol High (water) Highly toxic
IAANS 479.29 g/mol High (aqueous buffers) Light-sensitive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.